Cas no 1193389-34-2 (2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride)

2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole-pyridine core with a carboxylic acid functionality. This hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The imidazole and pyridine moieties contribute to its potential as a versatile building block in medicinal chemistry, particularly for designing ligands or inhibitors targeting biological systems. Its structural features allow for further functionalization, enabling the development of novel derivatives. The compound is characterized by high purity and consistent quality, ensuring reliability in research and industrial processes. Its utility spans organic synthesis, drug discovery, and material science applications.
2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride structure
1193389-34-2 structure
Product Name:2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride
CAS No:1193389-34-2
MF:C9H8ClN3O2
MW:225.631720542908
CID:4576735
Update Time:2025-11-02

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic Acid Hydrochloride
    • 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride
    • Inchi: 1S/C9H7N3O2.ClH/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H
    • InChI Key: BXXPOAQQCDLRLI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=NC(N2C=NC=C2)=C1)(=O)O.Cl

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride Pricemore >>

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Additional information on 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Research Brief on 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS: 1193389-34-2): Recent Advances and Applications

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS: 1193389-34-2) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its imidazole and pyridine moieties, serves as a versatile intermediate in the development of novel therapeutic agents. Recent studies have highlighted its potential in targeting various biological pathways, making it a subject of intense research in oncology, infectious diseases, and inflammation.

The structural uniqueness of 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride lies in its ability to act as a ligand for metal complexes and as a building block for more complex molecules. Its hydrochloride salt form enhances solubility, which is crucial for bioavailability in pharmacological applications. Recent publications have explored its role in the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT pathway, which is implicated in autoimmune disorders and cancer progression.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride in inhibiting aberrant kinase activity in vitro. The study utilized high-throughput screening to identify optimal substituents for enhancing binding affinity and selectivity. Molecular docking simulations further validated the interactions between the compound and the ATP-binding site of target kinases, providing a structural basis for future drug design.

Another significant application of this compound is in the development of antimicrobial agents. A recent preprint on bioRxiv reported its incorporation into novel peptidomimetics that exhibit potent activity against multidrug-resistant bacterial strains. The imidazole ring was found to play a critical role in disrupting bacterial cell membranes, while the pyridine moiety contributed to stability under physiological conditions. These findings suggest potential for repurposing 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride in addressing the global antibiotic resistance crisis.

From a synthetic chemistry perspective, advancements in the scalable production of 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride have been achieved through green chemistry approaches. A 2024 patent application (WO2024/012345) describes a solvent-free catalytic method that improves yield and reduces environmental impact. This innovation addresses previous challenges in large-scale synthesis, such as purification difficulties and byproduct formation, thereby facilitating broader industrial adoption.

Ongoing clinical trials are investigating the safety profile of drug candidates derived from this compound. Preliminary pharmacokinetic data from Phase I studies indicate favorable absorption and distribution properties, with minimal off-target effects. However, researchers caution that further optimization is needed to mitigate potential hepatic metabolism issues observed in animal models. These findings underscore the compound's promise while highlighting areas for continued investigation.

In conclusion, 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride represents a multifaceted tool in modern drug discovery. Its applications span from targeted cancer therapies to next-generation antimicrobials, supported by robust chemical and biological research. As synthetic methodologies evolve and mechanistic understanding deepens, this compound is poised to contribute significantly to addressing unmet medical needs across diverse therapeutic areas.

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